Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound classified within the imidazo[1,2-a]pyridine family. It is characterized by a bromine atom at the 3-position and an ethyl ester group at the 5-position of the imidazo[1,2-a]pyridine ring. This compound has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities, including antimicrobial and anticancer properties.
The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is primarily achieved through a one-pot tandem cyclization/bromination reaction. This method involves the reaction of α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide in ethyl acetate. This procedure allows for the formation of the imidazo[1,2-a]pyridine ring while simultaneously introducing the bromine substituent without the need for a base.
The reaction conditions are crucial for optimizing yields and purity. The typical parameters include:
While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis involves adjusting these parameters to enhance efficiency and output.
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate has the molecular formula and a molecular weight of approximately . Its structure features:
This specific arrangement contributes to its reactivity and biological activity .
The compound's structure can be represented as follows:
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate is involved in several key chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
These properties make Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate a valuable compound in synthetic chemistry .
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate has a broad range of applications in scientific research:
Its diverse applications underscore its significance in both academic research and industrial settings .
The imidazo[1,2-a]pyridine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic 5-6 heterocyclic system with nitrogen atoms at key positions. This framework has demonstrated exceptional versatility across therapeutic domains, evidenced by its presence in marketed drugs such as the sedative zolpidem (GABA_A modulator), the cardiotonic agent olprinone (PDE3 inhibitor), and the anticancer therapeutic ponatinib (multi-kinase inhibitor) [3]. The scaffold’s "drug prejudice" status stems from its favorable physicochemical properties, including balanced lipophilicity, metabolic stability, and the capacity for diverse hydrogen bonding interactions through its pyridine nitrogen and bridgehead atoms [7]. These features enable optimal target engagement across biological barriers while maintaining synthetic tractability for structural diversification. Within this chemotype, strategic functionalization—particularly halogenation at the C-3 position and esterification at the C-5 position—has emerged as a powerful strategy for developing targeted therapeutics with enhanced pharmacological profiles.
Halogenation, especially bromination, at the C-3 position of imidazo[1,2-a]pyridines confers distinct advantages in drug discovery. Bromine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid generation of chemical diversity from a common synthetic intermediate [1] [8]. This synthetic utility is exemplified by Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate (CAS 429690-42-6), where the bromine atom facilitates the introduction of complex pharmacophores through palladium-mediated transformations. Beyond its role in chemical synthesis, the bromine atom significantly influences molecular recognition. Its substantial size (van der Waals radius: 1.85 Å) and polarizability promote hydrophobic interactions and halogen bonding with biological targets, particularly in ATP-binding pockets of kinases and regulatory sites of neurotransmitter receptors [4]. This dual functionality—synthetic versatility and enhanced target affinity—explains the prominence of 3-bromo derivatives in oncology and anti-infective research.
Table 1: Comparative Bioactivity of Halogenated Imidazo[1,2-a]pyridines
Compound | Halogen Position | Key Therapeutic Activity | Molecular Target |
---|---|---|---|
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate | C-3 | Antibacterial lead (FtsZ inhibition) | Streptococcus pneumoniae FtsZ [4] |
Ethyl 4-bromoimidazo[1,2-a]pyridine-3-acetate | C-4 | Anticancer screening intermediate | Undisclosed [9] |
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | C-3 | Kinase inhibitor precursor | Undisclosed [8] |
Recent studies highlight the strategic importance of 3-bromo derivatives in targeted therapies. In antibacterial drug discovery, ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (structurally related to the C-5 esterified analogue) exhibited narrow-spectrum activity against Streptococcus pneumoniae by specifically inhibiting the cell division protein FtsZ. This selectivity stems from unique interactions with Thr109, Val294, and Asn48 residues in the SpnFtsZ GTP-binding pocket—interactions not observed in FtsZ homologs from other bacterial species [4]. Similarly, in anticancer research, 3-bromoimidazo[1,2-a]pyridines serve as precursors for CDK9 inhibitors like LB-1 (IC₅₀ = 9.22 nM), where subsequent derivatization of the bromine atom enabled selective targeting of transcriptional regulation in colorectal cancer cells [6]. The electronic effects of bromine also modulate the scaffold’s π-electron system, enhancing stacking interactions with aromatic residues (e.g., Phe103 in CDK9) [6].
The synergistic combination of C-3 bromination and C-5 esterification in Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate creates a multifunctional building block with optimized properties for lead development. The ethyl ester at C-5 serves as a biolabile promoiety that balances cell permeability and aqueous solubility. Compared to carboxylic acid analogues, the ester derivative demonstrates enhanced passive diffusion across biological membranes (logP ≈ 2.5) while remaining susceptible to enzymatic hydrolysis in vivo, enabling intracellular release of active metabolites [1] [9]. This balance is critical for compounds targeting intracellular pathogens or signaling proteins. Synthetically, the ester group offers flexibility through straightforward hydrolysis to carboxylic acids or transesterification reactions, providing access to diverse derivatives including amides, hydrazides, and heterocyclic-fused systems [6] [9].
Table 2: Electronic and Steric Effects of C-5 Substituents in 3-Bromoimidazo[1,2-a]pyridines
C-5 Substituent | logP* | Aqueous Solubility (μg/mL) | Synthetic Versatility | Primary Biological Utility |
---|---|---|---|---|
Ethyl ester | ~2.5 | <50 (pH 7.4) | High (hydrolysis, amidation) | Prodrug delivery; Polymerase inhibition [1] [4] |
Carboxylic acid | ~1.0 | >200 (pH 7.4) | Moderate (peptide coupling) | Ionic target interactions |
Amide (e.g., morpholine) | ~1.8 | 100-150 (pH 7.4) | Low | Kinase inhibition [6] |
*Predicted values based on structural analogues |
The spatial orientation of these functional groups creates a pharmacophore geometry ideal for binding elongated clefts in biological targets. Molecular modeling studies reveal that the C-3 bromine and C-5 ester carbonyl adopt a coplanar conformation with the heterocyclic core, facilitating simultaneous contacts with hydrophobic subpockets and hydrogen bond acceptors in protein binding sites [4] [6]. For example, in FtsZ inhibitors, the C-5 ester carbonyl forms hydrogen bonds with Asn48 while the C-3 bromine occupies a lipophilic pocket near Val294 [4]. This geometric precision underpins the scaffold’s efficacy against challenging targets like bacterial divisome machinery and eukaryotic kinase domains.
The synthetic accessibility of Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate further enhances its utility. Efficient routes via Groebke-Blackburn-Bienaymé multicomponent reactions or cyclization of 2-aminopyridines with α-bromoketones enable large-scale production (e.g., commercially available as MSE PRO™ CM5523) [1] [9]. Recent advances demonstrate chemodivergent synthesis where reaction conditions dictate product formation: oxidative conditions (I₂/TBHP) yield N-(pyridin-2-yl)amides, while TBHP alone in ethyl acetate affords 3-bromoimidazopyridines [9]. This controllability positions the compound as a central hub for generating targeted libraries against emerging therapeutic needs, particularly in antimicrobial and oncology research where scaffold diversity is paramount to overcoming resistance mechanisms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7